Dodecane
Overview
Description
Mechanism of Action
Target of Action
Dodecane, also known as dihexyl, bihexyl, adakane 12, or duodecane, is an oily liquid n-alkane hydrocarbon with the chemical formula C12H26 It has been used as an oxygen vector in biotechnological applications, particularly enhancing enzyme activities, such as fumarase in escherichia coli .
Mode of Action
This compound’s mode of action is primarily physical rather than biochemical. As an oxygen vector, it creates an oxygen-rich environment, which can enhance the activity of certain enzymes without altering their expression levels . In combustion processes, this compound undergoes a chemical reaction with oxygen to produce carbon dioxide and water .
Biochemical Pathways
For instance, in the presence of this compound, the activity of the enzyme fumarase in Escherichia coli is significantly boosted .
Result of Action
The primary result of this compound’s action as an oxygen vector is the enhancement of certain enzymatic activities. For example, the presence of this compound significantly boosts the activity of the enzyme fumarase in Escherichia coli without altering its expression levels . In combustion processes, this compound reacts with oxygen to produce carbon dioxide and water .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound as an oxygen vector can be influenced by the concentration of oxygen in the environment. Additionally, factors such as temperature and pressure can affect the combustion of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing dodecane involves the reduction of alkyl halides and sulfonates with sodium cyanoborohydride in hexamethylphosphoramide. In a dry reaction flask equipped with a stirrer, a thermometer, and a reflux condenser, 50 mL of hexamethylphosphoramide, n-dodecyl p-toluenesulfonate, and sodium cyanoborohydride are added. The reaction is carried out at 80°C for 2 hours with stirring. After cooling, the mixture is extracted with n-hexane, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: Industrially, this compound can be produced by the hydroboration of 1-hexene with boron trifluoride and sodium borohydride in diglyme, followed by the addition of aqueous potassium hydroxide and nitrate .
Chemical Reactions Analysis
Types of Reactions: Dodecane undergoes various chemical reactions, including combustion, oxidation, and substitution reactions.
Combustion Reaction: The combustion reaction of this compound is as follows: [ \text{C}{12}\text{H}{26} (l) + 18.5 \text{O}_2 (g) \rightarrow 12 \text{CO}_2 (g) + 13 \text{H}_2\text{O} (g) ] This reaction releases a significant amount of energy, making this compound a potential fuel source .
Oxidation Reaction: this compound can be oxidized to form various products, including alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used.
Substitution Reaction: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.
Scientific Research Applications
Dodecane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Record name | N-DODECANE | |
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Record name | dodecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dodecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026913 | |
Record name | Dodecane | |
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Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Record name | N-Dodecane | |
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Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Record name | N-Dodecane | |
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Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Record name | N-Dodecane | |
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Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
Record name | n-Dodecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
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Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.